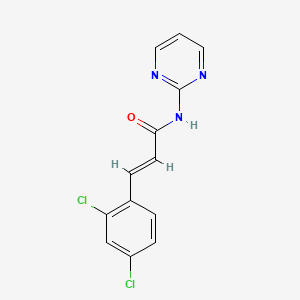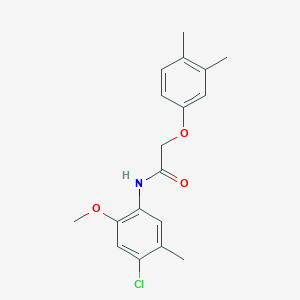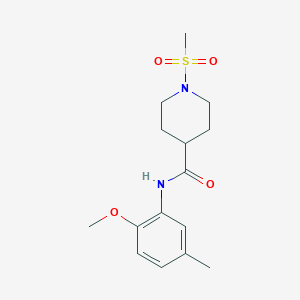![molecular formula C18H19NO5 B5859938 methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound that has recently gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MPA and is used as a chemical intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of MPA is not well understood. However, it is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of certain neurotransmitters, such as acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPA in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. It is also relatively inexpensive compared to other chemical intermediates. However, one of the limitations of using MPA is its potential toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several future directions for the research and development of MPA. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Another potential direction is the development of new synthetic methods for the production of MPA, which could lead to more efficient and cost-effective methods of synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential effects on the body.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 4-aminophenol with 2-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl chloroacetate to obtain MPA. This method is a simple and efficient way to produce MPA in large quantities.
Aplicaciones Científicas De Investigación
MPA has various scientific research applications, including its use as a chemical intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of polymers and materials, such as thermoplastic elastomers and polyurethanes.
Propiedades
IUPAC Name |
methyl 2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13-5-3-4-6-16(13)24-11-17(20)19-14-7-9-15(10-8-14)23-12-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVMIUYGJDNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)



![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)
